molecular formula C16H11N3O B3140419 2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 477886-53-6

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No. B3140419
CAS RN: 477886-53-6
M. Wt: 261.28 g/mol
InChI Key: SDQMQHANYZXDJD-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridines, including “2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine”, can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .


Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazopyridines, including “2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine”, can undergo various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Future Directions

Imidazopyridines, including “2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods, studying their mechanisms of action, and developing new applications in medicinal chemistry and material science.

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-2-yl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)13-10-15(20-18-13)14-11-19-9-5-4-8-16(19)17-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMQHANYZXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 3
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 4
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 5
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine

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